(3S)-3-Amino-3-(3-bromo-4-methoxyphenyl)propanenitrile
Description
(3S)-3-Amino-3-(3-bromo-4-methoxyphenyl)propanenitrile (CAS: 1212829-23-6) is a chiral nitrile derivative featuring a brominated and methoxy-substituted aromatic ring. Its molecular formula is C₁₀H₁₁BrN₂O, with a molecular weight of 255.12 g/mol .
Properties
Molecular Formula |
C10H11BrN2O |
|---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3-bromo-4-methoxyphenyl)propanenitrile |
InChI |
InChI=1S/C10H11BrN2O/c1-14-10-3-2-7(6-8(10)11)9(13)4-5-12/h2-3,6,9H,4,13H2,1H3/t9-/m0/s1 |
InChI Key |
XVJZJNUWFYGDCO-VIFPVBQESA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H](CC#N)N)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC#N)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(3-bromo-4-methoxyphenyl)propanenitrile typically involves multi-step organic reactions One common method starts with the bromination of 4-methoxybenzene to obtain 3-bromo-4-methoxybenzene This intermediate is then subjected to a nitrile addition reaction using a suitable nitrile source, such as acrylonitrile, under basic conditions to form the desired propanenitrile derivative
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and automated reaction systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(3-bromo-4-methoxyphenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium thiolate (NaSR) or sodium alkoxide (NaOR) in polar aprotic solvents.
Major Products Formed
Oxidation: 3-Amino-3-(4-methoxyphenyl)propanenitrile-4-carboxylic acid.
Reduction: 3-Amino-3-(3-bromo-4-methoxyphenyl)propanamine.
Substitution: 3-Amino-3-(3-alkylthio-4-methoxyphenyl)propanenitrile.
Scientific Research Applications
(3S)-3-Amino-3-(3-bromo-4-methoxyphenyl)propanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(3-bromo-4-methoxyphenyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromine and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
(3S)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile (CAS: 1213518-58-1)
- Key Differences :
- Substituents : Replaces the 3-bromo-4-methoxy group with 4-chloro-2-fluoro substituents.
- Electronic Effects : Chloro and fluoro groups are stronger electron-withdrawing groups compared to methoxy, altering reactivity in nucleophilic substitutions or aromatic interactions.
- Molecular Weight : 228.67 g/mol (vs. 255.12 g/mol for the bromo-methoxy analogue), indicating lighter halogen substitution .
3-(4-((1S,2S,3S)-1,2,4-Tris(Benzyloxy)-3-Hydroxybutyl)-1H-Pyrazol-1-Yl)Propanenitrile
- Key Differences: Backbone Complexity: Contains a tris-benzyloxy-hydroxybutyl-pyrazole moiety, enhancing steric bulk and hydrophobicity. Synthetic Route: Synthesized via formyl glycal/rhamnal intermediates under reflux conditions in ethanol, differing from the bromo-methoxy compound’s undisclosed synthesis .
- Utility : Likely tailored for antiviral applications due to glycal-derived structures .
Phosphoramidite-Nitrile Derivative (Compound 9)
- Key Differences :
- Functional Groups : Integrates a phosphoramidite group and a terpene-thioether side chain, enabling nucleotide conjugation (e.g., in oligonucleotide synthesis).
- Stereochemical Complexity : Contains multiple chiral centers (2R,3R,4R,5R) compared to the simpler (3S) configuration of the target compound .
Research and Industrial Relevance
- Target Compound: Limited commercial availability (discontinued status) implies niche applications or unresolved scalability issues .
- Analogues: The 4-chloro-2-fluoro variant’s discontinuation aligns with trends in halogenated drug intermediates, where bromo derivatives may offer better metabolic stability .
Critical Notes
- Data Gaps: Absence of detailed pharmacological or toxicological data for this compound limits its comparative evaluation.
- Market Trends : Discontinuation of structurally similar compounds () may reflect shifting priorities toward nitriles with improved solubility or reduced halogen toxicity .
Biological Activity
(3S)-3-Amino-3-(3-bromo-4-methoxyphenyl)propanenitrile is a chiral organic compound with significant potential in medicinal chemistry. Its structure includes an amino group, a bromo-substituted phenyl group, and a nitrile group, which contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C10H11BrN2O
- Molecular Weight : 239.11 g/mol
- IUPAC Name : this compound
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Density | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, such as enzymes and receptors. The presence of the chiral center enhances its selectivity and binding affinity towards specific targets, which is crucial for its pharmacological effects.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Binding : It can potentially bind to neurotransmitter receptors, influencing neurological processes.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against bacterial strains, suggesting potential applications in treating infections.
- Anticancer Properties : Some derivatives have been studied for their cytotoxic effects on cancer cell lines, indicating a possible role in cancer therapy.
Case Studies
- Neurotropic Activity : A study investigated related compounds for their neurotropic effects, showing that modifications in the structure can lead to enhanced neurite outgrowth in neuronal cultures. This suggests potential applications in neurodegenerative disease treatment .
- Toxicology Assessment : Toxicity studies on similar compounds indicate that they can be administered at high doses without significant adverse effects on vital organs, supporting their safety profile for further development .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Notes |
|---|---|---|
| (3S)-3-Amino-3-(5-bromo-2-chlorophenyl)propanenitrile | Enzyme inhibition and receptor binding | Investigated for pharmaceutical applications |
| (3S)-3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrile | Antimicrobial and anticancer activities | Similar structural features |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
